molecular formula C17H23N3O3 B2613841 6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018576-75-4

6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2613841
CAS No.: 1018576-75-4
M. Wt: 317.389
InChI Key: GHARVMXMZMFFST-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound with a molecular formula of C17H23N3O3 and a molecular weight of 317.38 g/mol. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is known that similar compounds exhibit substantial antiviral activity . This suggests that the compound may interact with its targets to inhibit viral replication or other key processes in the viral life cycle.

Biochemical Pathways

Given its potential antiviral activity , it may interfere with the pathways involved in viral replication or protein synthesis.

Pharmacokinetics

Similar compounds are known to be soluble in organic solvents but insoluble in water , which may affect their bioavailability and distribution in the body.

Result of Action

Based on its potential antiviral activity , it may inhibit viral replication, leading to a decrease in viral load and potentially alleviating symptoms of viral infection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazinone core. One common synthetic route includes the reaction of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives with different functional groups.

  • Substitution: Formation of substituted benzoxazinones with various substituents.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis. Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino and piperidinyl groups.

  • 6-amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a methyl group instead of an ethyl group.

  • 4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the amino group.

These compounds differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities.

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Properties

IUPAC Name

6-amino-2-ethyl-4-(2-oxo-2-piperidin-1-ylethyl)-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-14-17(22)20(11-16(21)19-8-4-3-5-9-19)13-10-12(18)6-7-15(13)23-14/h6-7,10,14H,2-5,8-9,11,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHARVMXMZMFFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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